tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate
Description
Historical Context of Piperidine-Based Scaffolds in Drug Discovery
Piperidine, a six-membered nitrogen-containing heterocycle, has been a cornerstone of medicinal chemistry since the mid-20th century. Its saturated ring system provides conformational flexibility, enabling interactions with diverse biological targets while maintaining metabolic stability. The scaffold’s prevalence in natural alkaloids, such as those found in Piper species (e.g., piperine), underscored its early therapeutic potential. Modern drug discovery has expanded its utility through systematic modifications, with over 245 drugs approved by the United States Food and Drug Administration between 2015 and 2020 containing piperidine or its derivatives.
Table 1: Selected FDA-Approved Drugs Containing Piperidine Scaffolds (2015–2020)
| Drug Name | Therapeutic Area | Key Structural Feature |
|---|---|---|
| Avycaz (ceftazidime-avibactam) | Antibacterial | Piperidine-linked β-lactamase inhibitor |
| Zejula (niraparib) | Oncology (PARP inhibitor) | Chiral 3-piperidinyl substituent |
| Ubrelvy (ubrogepant) | Migraine therapy | N-Benzyl piperidine motif |
The evolution of piperidine derivatives has been driven by advances in synthetic methodologies, such as multicomponent reactions (MCRs) and stereoselective cyclizations. For instance, Vereshchagin et al. demonstrated the utility of Michael/Mannich cascades to synthesize polysubstituted piperidinones with high diastereoselectivity. These innovations enable precise control over stereochemistry and substitution patterns—critical for optimizing target engagement and pharmacokinetic (PK) properties.
The tert-butyl ester in the subject compound further exemplifies scaffold hybridization strategies. By appending a sterically bulky ester group, chemists enhance metabolic stability and modulate solubility, as seen in NLRP3 inflammasome inhibitors derived from Tanshinone I. This approach aligns with the "privileged structure" concept, where semi-rigid scaffolds like piperidine provide three-dimensional diversity for binding pocket exploration.
Rationale for Nitrophenyl-Methoxy Substitution Patterns in Bioactive Molecules
The 3-methoxy-4-nitrophenyl group in this compound serves dual electronic and steric roles. Nitro groups (-NO₂) are strong electron-withdrawing moieties that polarize aromatic systems, enhancing π-π stacking interactions with hydrophobic protein pockets. Concurrently, methoxy (-OCH₃) groups act as electron donors, creating regioselective charge distributions that improve binding affinity. This combination is exemplified in kinase inhibitors and GPCR-targeted therapies, where nitro-methoxy aryl systems improve target selectivity.
Table 2: Impact of Nitro and Methoxy Substituents on Pharmacological Properties
The nitro group’s electron-withdrawing nature also facilitates hydrogen bonding with residues like lysine or arginine, as observed in crystallographic studies of BTK inhibitors. Meanwhile, the methoxy group’s steric bulk prevents undesired metabolic oxidation at adjacent positions, a strategy employed in the design of branebrutinib—a covalent BTK inhibitor with a 3-methoxy-4-nitrophenyl moiety.
In this compound, these substituents likely synergize with the piperidine oxygen linker to enforce a bioactive conformation. The ether linkage (-O-) between the piperidine and acetate groups introduces rotational constraints, potentially stabilizing interactions with target proteins. This design mirrors trends in PCAF inhibitors, where piperidine-oxygen spacers improved potency by 10-fold compared to flexible alkyl chains.
Properties
Molecular Formula |
C18H26N2O6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl 2-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]oxyacetate |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(21)12-25-14-7-9-19(10-8-14)13-5-6-15(20(22)23)16(11-13)24-4/h5-6,11,14H,7-10,12H2,1-4H3 |
InChI Key |
KXVYKSTXLGOWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling Reaction
One of the pivotal steps involves a palladium-catalyzed coupling reaction between a boronate ester derivative and a bromo-substituted piperidine intermediate. The reaction conditions are optimized to facilitate the formation of the carbon-nitrogen bond and install the piperidine moiety with the aromatic substituent.
| Parameter | Details |
|---|---|
| Reactants | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |
| Base | 2.0 M aqueous sodium carbonate (Na2CO3) |
| Solvent | Mixture of toluene and ethanol (2:1 ratio) |
| Temperature | 80 °C |
| Reaction Time | 4.5 hours |
| Atmosphere | Argon (degassed by sonication) |
| Workup | Dilution with ethyl acetate, washing with saturated aqueous sodium bicarbonate, drying over MgSO4, concentration in vacuo |
| Yield | Approximately 93% |
| Product Appearance | Off-white solid |
This reaction achieves efficient coupling under relatively mild conditions, preserving sensitive functional groups and providing a high yield of the target compound precursor.
Esterification and Ether Formation
Following the coupling, the formation of the ether linkage between the piperidine nitrogen and the oxyacetate group is typically achieved by nucleophilic substitution or esterification reactions using tert-butyl bromoacetate or related reagents under basic conditions. The tert-butyl group serves as a protecting group for the carboxylate functionality, enhancing stability during subsequent synthetic transformations.
Analytical Verification
Throughout the synthesis, structural confirmation and purity assessment are performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical environment of hydrogen and carbon atoms, confirming substitution patterns and the integrity of functional groups.
- Mass Spectrometry (MS): To confirm molecular weight and molecular formula, ensuring the correct product formation.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used specifically to detect the molecular ion peak corresponding to the compound, e.g., m/z 422.2 (M+Na).
Summary Table of Preparation Method
| Step No. | Reaction Type | Key Reagents/Catalysts | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Palladium-catalyzed coupling | Boronate ester derivative, bromo-piperidine intermediate, Pd(PPh3)4, Na2CO3 | 80 °C, 4.5 h, toluene/ethanol (2:1), Ar atmosphere | 93% | High yield, mild conditions, preserves nitro and methoxy groups |
| 2 | Ether formation/esterification | tert-Butyl bromoacetate or equivalent, base | Controlled temperature, basic medium | Not specified | Forms tert-butyl ester protecting group, stabilizes compound |
| 3 | Purification and analysis | Silica gel chromatography, NMR, LC-MS | Ambient | - | Ensures high purity and structural confirmation |
Research Findings and Notes
- The synthetic route emphasizes the use of inert atmosphere conditions (argon or nitrogen) to prevent oxidation or degradation of sensitive intermediates.
- The use of palladium catalysts such as Pd(PPh3)4 is critical for efficient cross-coupling, enabling the formation of complex piperidine derivatives with aromatic substituents.
- The tert-butyl ester group is commonly used in medicinal chemistry syntheses to protect carboxylic acids during multi-step syntheses and can be removed under acidic conditions if needed.
- Analytical data such as NMR shifts and LC-MS molecular ion peaks are consistent with the expected structure, confirming successful synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate has been studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for further investigation in drug development.
Case Studies
- Neurological Disorders : Research indicates that compounds similar to this compound may exhibit activity against conditions such as depression and anxiety. For instance, derivatives of piperidine have shown promise in modulating serotonin receptors, which are crucial in mood regulation .
Anticancer Research
Preliminary studies have suggested that this compound could play a role in anticancer therapies. The nitrophenyl group is known for its ability to enhance the cytotoxicity of certain drugs, potentially leading to the development of more effective chemotherapeutic agents.
Research Findings
- Cytotoxic Activity : A study demonstrated that related compounds exhibited significant cytotoxic effects on various cancer cell lines, indicating that the incorporation of the nitrophenyl moiety could enhance the therapeutic index of anticancer drugs .
Synthesis and Development
The synthesis of this compound involves multiple steps, including the protection of functional groups and selective reactions to introduce the desired substituents. This complexity highlights its potential as a lead compound in medicinal chemistry.
Synthetic Pathways
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Protection | tert-butyl alcohol | Acidic conditions |
| 2 | Nucleophilic substitution | 3-methoxy-4-nitrophenol | Base catalysis |
| 3 | Acetate formation | Acetic anhydride | Reflux |
Pharmacological Studies
Pharmacological investigations are essential for understanding the mechanism of action of this compound. These studies typically focus on its interaction with biological targets and its pharmacokinetic properties.
Key Findings
Mechanism of Action
The mechanism of action of tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate involves its interaction with specific molecular targets. The compound’s piperidine ring and nitrophenyl group are crucial for its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with structurally related molecules from the provided evidence:
Research Findings and Data Gaps
Key Findings :
Unresolved Questions :
- Specific biological data (e.g., IC50 values) for the main compound are absent in the evidence, necessitating empirical studies.
- The impact of the 3-methoxy group versus other substituents (e.g., 4-nitro in ) on bioactivity remains unexplored.
Biological Activity
Chemical Identification
- IUPAC Name : tert-Butyl 2-[[1-(3-methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate
- CAS Number : 1420840-90-9
- Molecular Formula : C18H27N3O5
- Molecular Weight : 365.42 g/mol
This compound is a derivative of piperidine and has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the methoxy and nitro groups on the phenyl ring enhances its lipophilicity and biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest that compounds with similar piperidine structures can influence serotonin and norepinephrine levels, potentially offering antidepressant properties.
- Antioxidant Properties : The presence of the nitrophenyl moiety may confer antioxidant effects, protecting cells from oxidative stress.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities from Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | Antidepressant | |
| Phenyl-alpha-tert-butyl nitrone (PBN) | Antioxidant | |
| Piperidine derivatives | Neuroprotective |
Metabolic Stability
The metabolic stability of this compound is a crucial factor for its therapeutic efficacy. Research on related tert-butyl compounds indicates that modifications can lead to increased stability against metabolic degradation. For instance, replacing tert-butyl with more stable groups has shown to prolong the half-life in biological systems, which is essential for sustained pharmacological effects .
Q & A
Q. What are the recommended synthetic pathways for tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate, and how can reaction yields be optimized?
The compound is typically synthesized via a multi-step route involving:
- Esterification : Reacting piperidine derivatives with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Nitration and Methoxylation : Introducing nitro and methoxy groups via electrophilic aromatic substitution, requiring controlled temperature (0–5°C) to minimize byproducts .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of tert-butyl bromoacetate to piperidine intermediate) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm), methoxy (δ ~3.8 ppm), and nitro groups (δ ~8.2 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₅N₃O₆) with <2 ppm mass error .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
- Ventilation : Use fume hoods to prevent inhalation of vapors, as chronic toxicity data are unavailable .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers determine the compound’s solubility and stability under experimental conditions?
- Solubility Screening : Test in solvents (DMSO, ethanol, acetonitrile) via gravimetric analysis. Preliminary data suggest moderate solubility in DMSO (>10 mg/mL) .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light or acidic/basic conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect enhances electrophilic aromatic substitution susceptibility .
- Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina. Align with PubChem data to hypothesize antimicrobial or anticancer mechanisms .
Q. What experimental strategies address contradictions in toxicity or degradation data for this compound?
- Comparative Analysis : Cross-reference toxicity profiles of structurally similar compounds (e.g., tert-butyl esters with nitroaryl groups) to infer potential hazards .
- Advanced Degradation Studies : Use LC-MS/MS to identify degradation products under oxidative (H₂O₂) or photolytic conditions. Correlate findings with ecological risk assessments (e.g., bioaccumulation potential) .
Q. How can reactor design and process optimization improve scalability for this compound’s synthesis?
Q. What mechanistic insights explain the compound’s behavior in catalytic or photochemical reactions?
Q. How can researchers validate hypothesized biological activities (e.g., antimicrobial effects) using in vitro models?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton broth .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Q. What interdisciplinary approaches resolve challenges in characterizing novel derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
